![molecular formula C7H16N4O4 B2500268 Acetic acid;2-[(E)-ethylideneamino]guanidine CAS No. 2413937-22-9](/img/structure/B2500268.png)

Acetic acid;2-[(E)-ethylideneamino]guanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

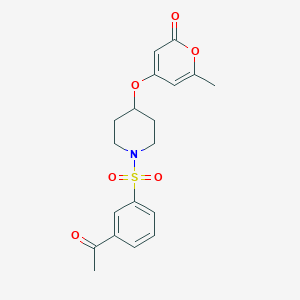

説明

Glycocyamine is a metabolite of glycine in which the amino group has been converted into a guanidine by guanylation (transfer of a guanidine group from arginine). In vertebrate organisms, it is then transformed into creatine by methylation . It is used as a supplement and as a feed additive in poultry farming .

Synthesis Analysis

Glycocyamine is formed in the mammalian organism primarily in the kidneys by transferring the guanidine group of L-arginine by the enzyme L-Arg:Gly-amidinotransferase (AGAT) to the amino acid glycine . Guanidinoacetic acid was first prepared in 1861 by Adolph Strecker by reaction of cyanamide with glycine in aqueous solution .Molecular Structure Analysis

The molecular structure of glycocyamine is C3H7N3O2. It is a white crystal with an odorless smell . The molecule consists of two functionalities: aminal and imine .Chemical Reactions Analysis

Under most usually applied reversed-phase separation conditions, these acids are ionized and show little or no retention . The application of ion suppression chromatography (ISC) is a convenient and straightforward approach to increase retention and selectivity .Physical And Chemical Properties Analysis

Glycocyamine has a molar mass of 117.108 g·mol −1. It has a melting point of 300 °C (572 °F; 573 K). Its log P is -1.11, and its acidity (pKa) is 3.414 .科学的研究の応用

Synthesis and Labeling

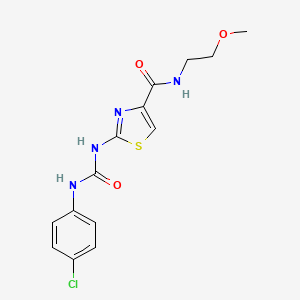

Acetic acid;2-[(E)-ethylideneamino]guanidine derivatives have been utilized in the synthesis of complex molecules. For instance, the synthesis of N-(2-chloro-3,4-dimethoxybenzylideneamino)guanidinium acetate involved a four-step procedure, including the use of acetic acid in the decarboxylation step, leading to a labeled compound with a specific activity of 59 mCi/mmol and an overall yield of 49% (Almeida, Boman, & Lundstedt, 2002).

Alzheimer's Disease Research

In Alzheimer's disease research, this compound compounds have been used for the purification and characterization of novel cerebrovascular amyloid proteins. These compounds facilitated the isolation of proteins through chromatography, providing insights into the pathogenesis of Alzheimer's disease and potential diagnostic tests (Glenner & Wong, 1984).

Biomimetic Coordination Chemistry

In the field of biomimetic coordination chemistry, this compound-based ligands have been developed for use in synthesizing and characterizing various metal complexes. These ligands offer a wide range of substitutional flexibility and have been used to create a library of bis-guanidine ligands, contributing to the understanding of metal-ion interactions in biological systems (Herres‐Pawlis et al., 2005).

Animal Nutrition and Growth

Research on guanidine acetic acid, a derivative of this compound, has shown its potential as a nutritional feed additive to improve animal production and meat quality. Studies have explored its role in enhancing growth performance, particularly in younger lambs, by influencing nutrient digestion, serum metabolites, and antioxidant capacity (Li et al., 2022).

Green Chemistry and Catalysis

The use of this compound compounds in green chemistry has been demonstrated in the development of eco-friendly catalytic processes. For example, copper-grafted guanidine acetic acid-modified magnetite nanoparticles have been used as a green, superparamagnetic, and recoverable nanocatalyst for the selective acylation of amines in water, showcasing the potential for sustainable and efficient chemical synthesis (Miraki et al., 2017).

作用機序

Target of Action

The primary target of Acetic acid;2-[(E)-ethylideneamino]guanidine, also known as N-(ethylideneamino)guanidine; bis(acetic acid), is the muscle tissue . This compound is a precursor of creatine, a molecule that plays a vital role in energy production in muscles .

Mode of Action

The compound interacts with its target by being metabolized into creatine, a molecule that is essential for energy production in muscle cells . Creatine, in its phosphorylated form, acts as a high-energy carrier in the muscle . This process leads to improvements in muscle growth and development .

Biochemical Pathways

The compound affects the creatine synthesis pathway. It is metabolized into creatine, which is then used to produce phosphocreatine, a high-energy molecule . This molecule plays a crucial role in the rapid regeneration of ATP, the primary energy currency of the cell, thereby enhancing muscle performance .

Result of Action

The action of this compound results in improved muscle growth and development . It has been shown to enhance the growth performance of animals and improve their health . In addition, it has been suggested that it could reduce the occurrence and severity of muscle myopathies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the type of diet fed to animals can affect the compound’s impact on rumen fermentation and antioxidant capacity . Furthermore, the form in which the compound is added to the diet (coated vs. uncoated) can have different effects on rumen fermentation, antioxidant capacity, and microflora composition .

Safety and Hazards

将来の方向性

Guanidino acetic acid (GAA), also referred to as glycoamine, guanidino acetic acid or guanidinoacetate, is an important metabolic intermediary product in vertebrate animal tissues that plays a key role in energy metabolism as a precursor of creatine . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .

特性

IUPAC Name |

acetic acid;2-[(E)-ethylideneamino]guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4.2C2H4O2/c1-2-6-7-3(4)5;2*1-2(3)4/h2H,1H3,(H4,4,5,7);2*1H3,(H,3,4)/b6-2+;; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWRIPXFBGCPRD-UKBMIWHLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=NN=C(N)N.CC(=O)O.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=N/N=C(N)N.CC(=O)O.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-bromophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500195.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2500198.png)

![1-(3-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2500203.png)

![Ethyl 4-[[3-amino-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B2500205.png)

![4-(2-{3-Methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetylamino)-benzoic acid ethyl ester](/img/structure/B2500208.png)